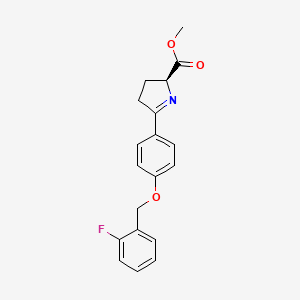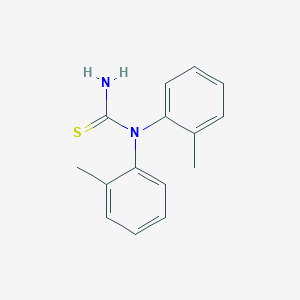
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
概要
説明
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that belongs to the class of aminotetralone derivatives. These compounds are characterized by their unique structural motifs, which include a tetralone subunit.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The process can be carried out under acidic or neutral conditions. For instance, one method involves dissolving the precursor in a solvent, mixing it with activated carbon and palladium chloride dissolved in an acid, and stirring the mixture under a hydrogen gas atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
科学的研究の応用
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antibacterial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Exatecan Intermediate 2: This compound is an intermediate of Exatecan, an anticancer agent belonging to the class of camptothecin analogs.
Other Aminotetralone Derivatives: These include compounds with similar structural motifs but different functional groups, such as 8-amino-6-fluoro-5-methyl-1-tetralone.
Uniqueness: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific acetylamino and fluoro substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
N-(3-fluoro-8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12FNO2/c1-7(15)14-10-6-9(13)5-8-3-2-4-11(16)12(8)10/h5-6H,2-4H2,1H3,(H,14,15) |
InChIキー |
BWFUDFIZFMCHIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)CCC2)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 3-[(4-cyanobenzoyl)amino]benzoate](/img/structure/B8357833.png)


![3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8357850.png)

![5-Chloro-2-{[4-(methylsulfonyl)phenyl]oxy}pyridine](/img/structure/B8357862.png)


